3-(p-Tolyl)propionic acid (CAS: 1505-50-6), also known as 3-(4-methylphenyl)propanoic acid, is a substituted aromatic carboxylic acid characterized by a propionic acid backbone linked to a para-methylphenyl group. Operating as a critical building block in organic synthesis, it typically presents as a white to off-white crystalline powder with a melting point of 115-118 °C. The compound is highly soluble in standard organic solvents such as methanol and acetone while exhibiting limited aqueous solubility. Industrially, it is prioritized as a high-value intermediate for the synthesis of fine chemicals, fragrance components, and active pharmaceutical ingredients (APIs), particularly where the pre-installed para-methyl group is required to dictate downstream regioselectivity and enhance lipophilicity .
Substituting 3-(p-tolyl)propionic acid with its unmethylated analog, 3-phenylpropionic acid, or its meta-isomer, 3-(m-tolyl)propionic acid, introduces severe process inefficiencies. If 3-phenylpropionic acid is used, achieving a para-methylated final product requires late-stage Friedel-Crafts alkylation, a process notorious for over-alkylation and poor para-selectivity, leading to significant yield losses . Furthermore, in intramolecular cyclization reactions to form indanones, the meta-isomer fails to provide regiocontrol, yielding a difficult-to-separate mixture of 5-methyl and 7-methyl indanones. The exact para-methyl substitution of 3-(p-tolyl)propionic acid sterically blocks the para position, forcing exclusive ortho-cyclization and ensuring a single, high-purity regioisomer without the need for costly chromatographic purification.
During the synthesis of methylated indanones via intramolecular Friedel-Crafts acylation, the position of the methyl group on the precursor dictates the purity of the product. 3-(p-Tolyl)propionic acid cyclizes exclusively to 6-methyl-1-indanone with isolated yields typically exceeding 87% . Because the para position is blocked, cyclization is forced strictly to the ortho position relative to the propionic chain. In contrast, utilizing 3-(m-tolyl)propionic acid results in a mixed yield of 5-methyl-1-indanone and 7-methyl-1-indanone due to competing reactive sites.
| Evidence Dimension | Regioisomeric purity of cyclization product |
| Target Compound Data | >99% 6-methyl-1-indanone (single isomer) |
| Comparator Or Baseline | 3-(m-tolyl)propionic acid (yields a mixed isomer ratio) |
| Quantified Difference | Elimination of competing regioisomers |
| Conditions | Polyphosphoric acid (PPA) mediated cyclization at 80-100 °C |
Eliminates costly and time-consuming chromatographic separation of regioisomers during the procurement and scale-up of indanone-based pharmaceutical intermediates.
The inclusion of the para-methyl group significantly alters the partitioning behavior of the molecule compared to the unmethylated baseline. 3-(p-Tolyl)propionic acid exhibits a calculated LogP of approximately 2.2 . This is a measurable increase over 3-phenylpropionic acid, which has a LogP of 1.84 [1]. This enhanced lipophilicity improves the compound's solubility in non-polar polymeric matrices and facilitates superior partitioning into the organic phase during biphasic reaction workups.
| Evidence Dimension | Partition coefficient (LogP) |
| Target Compound Data | ~2.2 |
| Comparator Or Baseline | 3-phenylpropionic acid (~1.84) |
| Quantified Difference | ~0.36 log unit increase in lipophilicity |
| Conditions | Standard octanol-water partitioning models |
Improves processability in organic synthesis extractions and ensures better compatibility when used as a polymer additive or in hydrophobic formulations.
Thermal properties directly impact the manufacturability and storage of chemical intermediates. 3-(p-Tolyl)propionic acid possesses a melting point of 115-118 °C, ensuring it remains a stable, free-flowing crystalline powder under all standard ambient and warm industrial conditions . Conversely, the unmethylated comparator, 3-phenylpropionic acid, has a significantly lower melting point of approximately 47-50 °C , making it highly susceptible to caking, clumping, and partial melting during transport or storage in non-climate-controlled environments.
| Evidence Dimension | Melting point |
| Target Compound Data | 115-118 °C |
| Comparator Or Baseline | 3-phenylpropionic acid (47-50 °C) |
| Quantified Difference | ~68 °C higher melting point |
| Conditions | Standard atmospheric pressure |
Ensures reliable flowability and easier weighing while preventing caking during bulk storage and industrial-scale manufacturing.
Where this compound is the right choice: Procured as the direct precursor for 6-methyl-1-indanone via Friedel-Crafts acylation. Its blocked para position ensures high-yield, single-isomer cyclization, making it indispensable for downstream synthesis of specific non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.
Where this compound is the right choice: Utilized in pharmaceutical manufacturing when a specific p-tolylpropionate moiety must be grafted onto an active pharmaceutical ingredient. Procuring this exact compound avoids the need for late-stage methylation or cross-coupling, thereby streamlining the synthetic route and improving overall API yield .
Where this compound is the right choice: Selected for specialty polymer formulations where its elevated LogP (~2.2) and high melting point (115-118 °C) offer superior compatibility and stability within non-polar matrices compared to unmethylated phenylpropionic acids .
Irritant